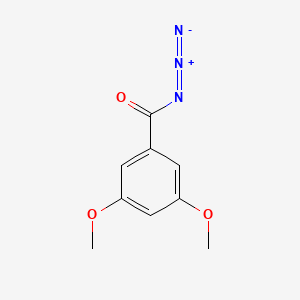

3,5-Dimethoxybenzoyl azide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75996-26-8 |

|---|---|

Molecular Formula |

C9H9N3O3 |

Molecular Weight |

207.19 g/mol |

IUPAC Name |

3,5-dimethoxybenzoyl azide |

InChI |

InChI=1S/C9H9N3O3/c1-14-7-3-6(9(13)11-12-10)4-8(5-7)15-2/h3-5H,1-2H3 |

InChI Key |

QANCELCZRYAYNU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N=[N+]=[N-])OC |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dimethoxybenzoyl Azide

Conventional Synthetic Routes

The most common and well-established method for synthesizing 3,5-Dimethoxybenzoyl azide (B81097) involves the reaction of its corresponding acyl chloride with an inorganic azide salt.

The synthesis of 3,5-Dimethoxybenzoyl azide from 3,5-Dimethoxybenzoyl chloride and an azide salt, typically sodium azide (NaN₃), is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com In this reaction, the azide ion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. masterorganicchemistry.com This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, resulting in the formation of the acyl azide. masterorganicchemistry.com

The starting material, 3,5-Dimethoxybenzoyl chloride, is a commercially available solid. sigmaaldrich.com The reaction is widely used due to the high reactivity of acyl chlorides and the ready availability of azide salts. This method is a direct and efficient route to the desired acyl azide, which is often used as a key intermediate in other reactions, such as the Curtius rearrangement to form isocyanates. masterorganicchemistry.com

General Reaction Scheme: (CH₃O)₂C₆H₃COCl + NaN₃ → (CH₃O)₂C₆H₃CON₃ + NaCl

The efficiency and yield of the synthesis of acyl azides, including this compound, are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and reaction time is crucial for maximizing product formation and minimizing side reactions.

Common solvents for this transformation include acetone, tetrahydrofuran (B95107) (THF), or biphasic systems involving water and an organic solvent. The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Temperature control is also vital; these reactions are often conducted at low temperatures (e.g., 0 °C to room temperature) to manage the exothermic nature of the reaction and the potential instability of the azide product. organic-chemistry.org Reaction times can vary from a few hours to overnight, and progress is typically monitored using techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the acyl chloride and the appearance of the characteristic strong azide stretch around 2140-2160 cm⁻¹. ncl.res.in

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Azide Salt | Sodium Azide (NaN₃) | Common, inexpensive, and effective source of the azide nucleophile. | masterorganicchemistry.com |

| Solvent | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Provides a medium for the reaction; choice depends on reactant solubility and desired reaction temperature. | orgsyn.org |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes decomposition of the potentially unstable acyl azide product. | organic-chemistry.org |

| Reaction Time | 30 minutes to several hours | Ensures complete conversion of the starting material. Monitored by TLC or IR spectroscopy. | orgsyn.org |

Synthesis from 3,5-Dimethoxybenzoyl Chloride and Azide Salts

Green Chemistry Approaches and Bio-based Precursors

In line with the principles of green chemistry, there is growing interest in utilizing renewable feedstocks for chemical synthesis. Lignin (B12514952), a complex polymer abundant in plant biomass, is a promising source of aromatic platform chemicals. rsc.orgosti.gov

Lignin is primarily composed of three phenylpropane units, one of which is the syringyl unit. osti.gov Through various depolymerization techniques, lignin can be broken down to yield valuable phenolic compounds such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). nih.govresearchgate.net Syringic acid is structurally very similar to 3,5-dimethoxybenzoic acid and serves as a bio-based precursor for the synthesis of analogous benzoyl azides.

The synthetic route involves converting the carboxylic acid group of syringic acid (or its derivatives) into an acyl azide. This is often achieved via a one-pot Weinstock modification of the Curtius reaction. ncl.res.in In this procedure, the carboxylic acid is first treated with a base (like triethylamine) and then with ethyl chloroformate to form a mixed anhydride. This activated intermediate is then reacted in situ with sodium azide to yield the corresponding acyl azide. ncl.res.in For instance, research has demonstrated the synthesis of diacyl azides from diacids derived from syringic acid, with the azide formation confirmed by a strong absorption band around 2146 cm⁻¹ in the FTIR spectrum. ncl.res.inresearchgate.net These bio-derived acyl azides are valuable intermediates for producing renewable polymers like polyurethanes, showcasing a sustainable alternative to petrochemical-based synthesis. researchgate.net

| Bio-based Precursor | Key Intermediate | Synthetic Method | Yield | Reference |

|---|---|---|---|---|

| Syringic Acid Derivative (Diacid) | Diacyl Azide | One-pot reaction with triethylamine, ethyl chloroformate, and sodium azide. | 81% | ncl.res.in |

Reactivity Profiles and Mechanistic Investigations of 3,5 Dimethoxybenzoyl Azide

Curtius Rearrangement: A Primary Reaction Pathway

The Curtius rearrangement represents a cornerstone of synthetic organic chemistry and is a principal reaction pathway for acyl azides like 3,5-dimethoxybenzoyl azide (B81097). nih.govwikipedia.org This versatile reaction facilitates the conversion of a carboxylic acid derivative, via an acyl azide intermediate, into an isocyanate under relatively mild conditions. nih.gov The resulting isocyanate is a stable yet reactive intermediate that can be readily transformed into a variety of important functional groups, including amines, carbamates, and ureas. nih.govwikipedia.orgorganic-chemistry.org This rearrangement has been widely applied in the synthesis of diverse molecules, from simple amines to complex bioactive natural products. nih.gov For instance, derivatives of 3,5-dimethoxybenzoyl azide, such as those derived from syringic acid, are used as precursors for creating bio-based diisocyanates for polyurethane synthesis through the Curtius rearrangement. google.comresearchgate.netresearchgate.net

A defining characteristic of the Curtius rearrangement is the thermal decomposition of the acyl azide. wikipedia.orgorganic-chemistry.org When heated, this compound undergoes a concerted rearrangement, losing a molecule of dinitrogen gas (N₂) to form the corresponding isocyanate. nih.govwikipedia.org This extrusion of nitrogen gas is a thermodynamically favorable process that drives the reaction forward. The mechanism is believed to involve the migration of the aryl group (the 3,5-dimethoxyphenyl group) to the electron-deficient nitrogen atom as the nitrogen molecule departs, all with complete retention of the migrating group's stereochemistry. nih.gov In practical applications, this thermal decomposition is often achieved by refluxing the acyl azide in an inert solvent, such as toluene, for several hours. google.comdss.go.th For example, the synthesis of aromatic diisocyanates from related diacyl azides involves heating the reaction mixture at 80°C for 8 hours to ensure complete rearrangement and nitrogen extrusion. google.com

The direct product of the Curtius rearrangement of this compound is 3,5-dimethoxyphenyl isocyanate. This isocyanate is a key intermediate whose electrophilic carbon atom is susceptible to attack by various nucleophiles. nih.govorganic-chemistry.org The formation of this isocyanate intermediate is the pivotal step that allows for the conversion of the initial acyl group into a diverse array of nitrogen-containing functionalities. nih.gov While the isocyanate can be isolated, it is often generated and used in situ to react with a chosen nucleophile in a one-pot procedure. organic-chemistry.orgdss.go.th The successful synthesis of diisocyanates from bio-derived phenolic acids like syringic acid (which shares the 3,5-dimethoxy substitution pattern) via the Curtius rearrangement underscores the reliable formation of these isocyanate intermediates. researchgate.netresearchgate.net

The isocyanate intermediate derived from this compound is a versatile precursor for various functional groups. Its reactivity is dominated by nucleophilic addition to the central carbonyl carbon. researchgate.net

Reaction with Water for Amine Formation: Hydrolysis of the isocyanate, typically with an acid, initially forms an unstable carbamic acid derivative. organic-chemistry.org This intermediate spontaneously decarboxylates, losing carbon dioxide to yield the corresponding primary amine, 3,5-dimethoxyaniline. organic-chemistry.orgthieme-connect.de This specific transformation has been documented as an efficient synthetic route. thieme-connect.de

Reaction with Alcohols for Carbamate (B1207046) Formation: Alcohols react with isocyanates to form stable carbamate (urethane) esters. nih.govsci-hub.se This reaction is fundamental to the production of polyurethanes, where diisocyanates (synthesized from precursors like syringic acid-derived diacyl azides) are reacted with diols. google.comresearchgate.netresearchgate.net

Reaction with Amines for Urea Formation: The reaction between an isocyanate and a primary or secondary amine is typically rapid and results in the formation of a substituted urea. nih.govsci-hub.seresearchgate.net Amines are generally more reactive towards isocyanates than alcohols. researchgate.net

The table below summarizes the reactions of the 3,5-dimethoxyphenyl isocyanate intermediate with common nucleophiles.

Table 1: Reactions of 3,5-Dimethoxyphenyl Isocyanate with Nucleophiles

| Nucleophile | Reagent Example | Product Type | Specific Product |

|---|---|---|---|

| Water | H₂O (often with acid/base) | Primary Amine | 3,5-Dimethoxyaniline thieme-connect.de |

| Alcohol | R-OH (e.g., Ethanol) | Carbamate | Ethyl N-(3,5-dimethoxyphenyl)carbamate |

Formation of Isocyanate Intermediates

Other Nitrogen-Transfer Reactions

Beyond the Curtius rearrangement, the azide functional group in this compound allows it to act as a 1,3-dipole. wikipedia.org This reactivity opens the door to 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form 1,2,3-triazole rings. wikipedia.orggoogle.com This class of reactions is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad applicability under mild conditions. google.comnih.gov While the Curtius rearrangement involves the loss of N₂, cycloadditions incorporate the entire azide moiety into the new heterocyclic ring. wikipedia.org Research has shown that compounds containing the 3,5-dimethoxybenzoyl group can be incorporated into triazole structures, indicating the compatibility of this substituted aryl group within cycloaddition reaction schemes. rsc.org The reaction between an organic azide and an alkyne is a powerful method for synthesizing five-membered heterocycles. wikipedia.orgnih.gov

Influence of Substituents on Reactivity

The reactivity of this compound in the Curtius rearrangement is influenced by the electronic properties of the two methoxy (B1213986) (-OCH₃) substituents on the aromatic ring. Methoxy groups are electron-donating through resonance, which can affect the rate of the rearrangement and the reactivity of the resulting isocyanate.

In the context of the Curtius rearrangement, electron-donating groups on the migrating aryl ring generally facilitate the migration step to the electron-deficient nitrogen, potentially lowering the temperature required for the reaction compared to unsubstituted or electron-withdrawn benzoyl azides. For the subsequent reactions of the derived 3,5-dimethoxyphenyl isocyanate, the electron-donating methoxy groups increase the electron density on the aromatic ring but can decrease the electrophilicity of the isocyanate's carbonyl carbon. This makes it slightly less reactive towards nucleophiles compared to isocyanates bearing electron-withdrawing groups. sci-hub.se A general reactivity trend for substituted phenyl isocyanates shows that electron-withdrawing groups increase reactivity while electron-donating groups decrease it. sci-hub.se

The table below illustrates the general effect of substituents on the reactivity of aromatic isocyanates with nucleophiles.

Table 2: General Influence of Aromatic Substituents on Isocyanate Reactivity

| Substituent Type | Example Group | Position | Effect on Isocyanate Carbon Electrophilicity | Relative Reaction Rate with Nucleophiles |

|---|---|---|---|---|

| Electron-Donating | -OCH₃, -CH₃ | para, ortho | Decrease | Slower sci-hub.se |

| Neutral | -H | - | Baseline | Baseline sci-hub.se |

Electronic Effects of Dimethoxy Groups on Azide Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the two methoxy groups situated at the meta positions of the phenyl ring. These groups primarily exert their influence through resonance and inductive effects, which in turn affect the stability of the ground state and the transition state of reactions involving the azide moiety, most notably the Curtius rearrangement.

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is a key pathway for converting carboxylic acids and their derivatives into amines, carbamates, and ureas. nih.govnumberanalytics.com The mechanism of the Curtius rearrangement has been a subject of considerable study, with evidence pointing towards a concerted process where the migration of the R group and the expulsion of nitrogen gas occur simultaneously, rather than a stepwise mechanism involving a discrete nitrene intermediate. nih.govnih.gov

Theoretical and experimental studies have established that the electronic nature of substituents on the benzoyl ring plays a crucial role in the rate of the Curtius rearrangement. For substituted benzoyl azides, it has been shown that electron-releasing groups in the meta position accelerate the rate of rearrangement. nih.gov The two methoxy groups in this compound are strong electron-donating groups. Through the resonance effect, they increase the electron density on the aromatic ring, which in turn influences the electronic environment of the carbonyl group and the adjacent azide.

Conversely, it has been observed that all para substituents on benzoyl azides tend to decrease the reaction rate. nih.gov The activation energy for the Curtius rearrangement of the parent benzoyl azide is higher than that for some alkyl azides, a phenomenon attributed to the stabilizing conjugation between the phenyl ring and the carbonyl group in the ground state. nih.gov This conjugation is disrupted in the transition state of the rearrangement.

The general trend of substituent effects on the Curtius rearrangement of benzoyl azides can be summarized as follows:

| Substituent Position | Electronic Nature of Substituent | Effect on Rearrangement Rate |

| meta | Electron-donating | Accelerates |

| para | Electron-donating or Electron-withdrawing | Decelerates |

| ortho | Complex effects (steric and electronic) |

The synthesis of related compounds, such as 4,4′-(propane-1,3-diylbis(oxy))bis(this compound), has been reported, demonstrating the accessibility of the this compound moiety for use in chemical synthesis, for example, in the preparation of bio-based aromatic diisocyanates. researchgate.netgoogle.comresearchgate.net

Derivatives, Analogues, and Structural Modifications Incorporating the 3,5 Dimethoxybenzoyl Moiety

Synthesis and Characterization of Bis(3,5-Dimethoxybenzoyl) Azide (B81097) Derivatives

A notable example of a bis(3,5-dimethoxybenzoyl) derivative is 4,4'-(propane-1,3-diylbis(oxy))bis(3,5-dimethoxybenzoyl azide). This compound is synthesized from syringic acid, a lignin-derived phenolic acid, underscoring a move towards bio-based chemical synthesis. researchgate.net The synthetic route involves several steps, culminating in the conversion of the corresponding aromatic diacid to the diacyl azide. google.com This transformation is a critical step that paves the way for further reactions, such as the Curtius rearrangement.

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.org This reaction is fundamental in the synthesis of amines, carbamates, and ureas from acyl azides. wikipedia.org In the context of bis(3,5-dimethoxybenzoyl) azide derivatives, this rearrangement is utilized to produce bio-based aromatic diisocyanates, which are precursors for polyurethanes. researchgate.net

The characterization of these azide derivatives is crucial for confirming their structure and purity. Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. For instance, the FTIR spectrum of 4,4'-(propane-1,3-diylbis(oxy))bis(this compound) shows characteristic peaks for the azide (N₃) and carbonyl (C=O) functional groups. researchgate.net

Table 1: Spectroscopic Data for 4,4'-(propane-1,3-diylbis(oxy))bis(this compound)

| Technique | Observed Peaks/Shifts | Assignment | Reference |

|---|---|---|---|

| IR (KBr) | 2146 cm⁻¹, 1684 cm⁻¹ | Azide (N₃) stretch, Carbonyl (C=O) stretch | google.com, researchgate.net |

| ¹H NMR (200 MHz, CDCl₃) | δ 7.25 (s, 4H), 4.32 (t, 4H), 3.83 (s, 12H), 2.11-2.24 (m, 2H) | Aromatic protons, -O-CH₂- protons, Methoxy (B1213986) (-OCH₃) protons, -CH₂- protons | google.com |

| ¹³C NMR (50 MHz, CDCl₃) | δ 160.8, 126.3, 106.7, 67.2, 56.4, 28.8 | C=O, Aromatic C-H, Aromatic C-O, -O-CH₂-, -OCH₃, -CH₂- | google.com |

Incorporation into Complex Molecular Architectures

The 3,5-dimethoxybenzoyl moiety is a versatile building block integrated into a variety of complex molecular scaffolds, influencing their biological activity and chemical properties.

The 3,5-dimethoxybenzoyl group has been incorporated into dihydroisoquinolinone (DHIQ) scaffolds to create potent antiproliferative agents. bath.ac.ukresearchgate.netnih.gov For example, 6-hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one and its sulfamate (B1201201) derivative have demonstrated excellent activity against tubulin polymerization, a key target in cancer therapy. bath.ac.ukresearchgate.net These compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics. bath.ac.ukresearchgate.net The inclusion of the 3,5-dimethoxybenzoyl group was a significant step in enhancing the activity of these DHIQ derivatives, with the 3',5'-dimethoxy substituted compounds being over tenfold more active than the corresponding 3'-methoxy derivatives. bath.ac.uk The synthesis of these complex molecules often involves the acylation of the DHIQ core with 3,5-dimethoxybenzoyl chloride. google.com

The 3,5-dimethoxybenzoyl moiety has also been introduced into triazole rings, leading to precursors for various heterocyclic compounds. Research has shown that electron-rich 5-(3,5-dimethoxybenzoyl)-substituted 1,2,3-triazoles can undergo thermal denitrogenation to form ring-fused 1-trifluoromethyl-isoquinolines in good yields. rsc.orgrsc.org This reactivity highlights the influence of the electron-donating methoxy groups on the reaction pathway. In contrast, other 5-acylated 1,2,3-triazoles that are not as electron-rich tend to yield different products under the same conditions. rsc.orgrsc.org This demonstrates the critical role of the 3,5-dimethoxybenzoyl substituent in directing the outcome of these transformations.

Derivatives containing the 3,5-dimethoxybenzoyl moiety have been synthesized and utilized as chiral solvating agents (CSAs) for NMR spectroscopy. nih.govnih.gov These CSAs are instrumental in the enantiodiscrimination of racemic mixtures, such as amino acid derivatives. nih.govcore.ac.uk The 3,5-dimethoxybenzoyl group, with its electron-donating properties, is attached to a chiral scaffold, often derived from natural products like isomannide (B1205973) and isosorbide. nih.govnih.gov The resulting CSAs form diastereomeric complexes with the enantiomers of an analyte, leading to the splitting of NMR signals, which allows for the determination of enantiomeric purity. nih.govnih.govcore.ac.uk The selection of the 3,5-dimethoxybenzoyl group is part of a broader strategy to test the influence of electronic effects on the efficiency of enantiodiscrimination. nih.govacs.org

Table 2: Enantiodiscrimination of rac-N-3,5-dinitrobenzoylphenylglycine methyl ester using Chiral Solvating Agents (CSAs) with a 3,5-Dimethoxybenzoyl Moiety

| Chiral Solvating Agent | Analyte Protons | Nonequivalence (ΔΔδ, ppm) | Reference |

|---|---|---|---|

| Isomannide-based dicarbamate | Ortho-protons of 3,5-DNB | 0.024 | nih.gov |

| Isomannide-based dicarbamate | Para-proton of 3,5-DNB | 0.015 | nih.gov |

| Isomannide-based dicarbamate | Methine proton | 0.010 | nih.gov |

Data obtained in the presence of an equimolar amount of the CSA in CDCl₃.

As a Substituted Moiety in Triazole Derivatives and Their Reactivity

Structure-Reactivity Relationships in 3,5-Dimethoxybenzoyl Derivatives

The substitution pattern of the 3,5-dimethoxybenzoyl moiety plays a crucial role in determining the biological activity and reactivity of the parent molecule. In the context of antitubulin agents, the 3,5-dimethoxybenzoyl group has been shown to be a favorable replacement for the more common 3,4,5-trimethoxybenzoyl moiety in some classes of compounds, such as 1-aroylindoles and 3-aroylindoles, without a significant loss of activity. researchgate.net This suggests that for certain molecular scaffolds, the 3,5-dimethoxy substitution pattern is sufficient for potent biological effects.

In a series of 1-pentyl-3-(dimethoxybenzoyl)indoles evaluated for their activity at cannabinoid receptors, the 3,5-regioisomer displayed high stimulant activity at the CB1 receptor. researchgate.net This highlights that the positioning of the methoxy groups on the benzoyl ring is a key determinant of receptor affinity and efficacy.

Furthermore, in the study of piperazine (B1678402) derivatives as anti-HIV-1 agents, the introduction of 3,5-dimethoxybenzoyl substituents was part of a strategy to modulate the lipophilicity, electronic distribution, and steric effects of the compounds, thereby influencing their biological activity. uliege.be The electron-donating nature of the methoxy groups in the 3,5-positions can significantly alter the electronic properties of the benzoyl ring, which in turn affects intermolecular interactions with biological targets.

Applications of 3,5 Dimethoxybenzoyl Azide and Its Transformation Products in Advanced Organic Synthesis

Precursors for Aromatic Diisocyanates in Polymer Chemistry

A significant application of derivatives of 3,5-dimethoxybenzoyl azide (B81097) is in the synthesis of novel aromatic diisocyanates, which are essential monomers for producing advanced polymers like polyurethanes. nih.govijrdst.org The core of this application lies in the thermal Curtius rearrangement, a reliable and efficient method for converting an acyl azide into an isocyanate with the loss of nitrogen gas. lookchem.comncl.res.in This reaction proceeds with full retention of the migrating group's configuration and is known for its tolerance of various functional groups, making it a powerful tool in polymer synthesis. lookchem.comcore.ac.uk

The general process involves synthesizing a larger molecule containing two 3,5-dimethoxybenzoyl azide functionalities. This "diacyl azide" is then heated, typically in an inert solvent like toluene, to induce a double Curtius rearrangement, yielding a diisocyanate. ncl.res.insioc-journal.cn This diisocyanate can then be reacted with a diol or polyol in a polyaddition reaction to form polyurethanes. ijrdst.org

A key area of research focuses on using lignin-derived phenolic acids, such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), as a renewable starting material for polymers. ijrdst.org This approach aligns with green chemistry principles by converting biomass waste into high-value materials. The synthesis of bio-based poly(ether urethane)s from these precursors involves a multi-step process where a diacyl azide derived from 3,5-dimethoxybenzoic acid is a crucial intermediate. nih.govsioc-journal.cn

The process typically begins with the etherification of a syringic acid derivative (e.g., methyl syringate) with a dihaloalkane (like 1,3-dibromopropane) to create an aromatic diester. sioc-journal.cn This diester is then hydrolyzed to form the corresponding aromatic diacid. The diacid is subsequently converted into a diacyl azide, for example, 4,4'-(propane-1,3-diylbis(oxy))bis(this compound), through reaction with reagents like ethyl chloroformate and sodium azide. nih.govsioc-journal.cn This diacyl azide is the direct precursor that undergoes the thermal Curtius rearrangement to yield the aromatic diisocyanate, 1,3-bis(4-isocyanato-2,6-dimethoxyphenoxy)propane. ijrdst.org

This bio-based diisocyanate is then polymerized with renewable aliphatic diols, such as 1,10-decanediol (B1670011) or 1,12-dodecanediol, to produce fully bio-based poly(ether urethane)s. ijrdst.org These polymers exhibit excellent thermal stability and mechanical properties, making them promising sustainable alternatives to petroleum-based polyurethanes. ijrdst.org The properties of these polymers, such as their glass transition temperature (Tg), are influenced by the length of the diol chain and the number of methoxy (B1213986) substituents on the aromatic ring. ijrdst.orgorganic-chemistry.org

| Step | Intermediate/Product | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | 4,4'-(propane-1,3-diylbis(oxy))bis(3,5-dimethoxybenzoic acid) | Methyl syringate, 1,3-dibromopropane, NaOH | 92% | sioc-journal.cn |

| 2 | 4,4'-(propane-1,3-diylbis(oxy))bis(this compound) | Ethyl chloroformate, Sodium azide | 81% | ncl.res.insioc-journal.cn |

| 3 | 1,3-bis(4-isocyanato-2,6-dimethoxyphenoxy)propane | Toluene, Heat (80°C) | - | sioc-journal.cn |

| 4 | Poly(ether urethane) with 1,12-dodecanediol | 1,12-dodecanediol, DBTDL (catalyst) | - | ijrdst.org |

| Polymer Name | Diol Used | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10) | Reference |

|---|---|---|---|---|

| PEU-3 | 1,6-Hexanediol derivative | 70°C | 340°C | organic-chemistry.org |

| PEU-4 | 1,11-Undecanediol derivative | 50°C | 340°C | organic-chemistry.org |

Utility in Multistep Organic Synthesis

The primary utility of this compound in multistep synthesis stems from its efficient conversion to 3,5-dimethoxyphenyl isocyanate via the Curtius rearrangement. lookchem.comcore.ac.uk Isocyanates are exceptionally useful intermediates because they can react with a wide range of nucleophiles to form stable and important functional groups. ncl.res.in For instance, reaction with alcohols yields carbamates, reaction with amines produces ureas, and hydrolysis with water leads to the formation of a primary amine (3,5-dimethoxyaniline) after decarboxylation of the intermediate carbamic acid. ncl.res.incore.ac.uk

This reactivity makes this compound a valuable precursor for introducing the 3,5-dimethoxyphenylamine or related moieties into a target molecule. This is particularly relevant in medicinal chemistry and natural product synthesis, where amine and amide functionalities are ubiquitous. The synthesis of complex heterocyclic structures, as detailed in the following section, provides a clear example of the azide's role as a key building block in a longer synthetic sequence. The transformation of the azide to an isocyanate, which is then trapped by an internal or external nucleophile, is a common strategy for constructing complex molecular architectures.

Role in the Construction of Nitrogen-Containing Heterocycles

Acyl azides are well-established precursors for the synthesis of various nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net Their transformation products, particularly isocyanates and the transiently formed acyl nitrenes (in some reactions), can undergo intramolecular or intermolecular cyclization reactions to form rings. organic-chemistry.org While direct cycloaddition reactions of this compound itself are plausible (e.g., [3+2] cycloadditions with alkynes to form triazoles), a more documented application involves the use of its derivatives in rearrangement and cyclization cascades to build complex heterocyclic systems. google.comnih.gov

A notable example is the synthesis of ring-fused 1-trifluoromethyl-isoquinolines. In this process, a 5-(3,5-dimethoxybenzoyl)-substituted 1,2,3-triazole undergoes thermal denitrogenation. rsc.org The electron-rich 3,5-dimethoxybenzoyl group plays a crucial role in the subsequent cyclization cascade, which involves the formation of a reactive ketenimine intermediate that ultimately rearranges to form the fused isoquinoline (B145761) ring system. rsc.org This demonstrates how the 3,5-dimethoxybenzoyl moiety can be incorporated into a starting material to direct the formation of a complex heterocyclic product.

Furthermore, the isocyanate generated from this compound is a key precursor for other heterocycles like benzoxazoles. The synthesis of 2-arylbenzoxazoles can be achieved from o-aminophenols and aldehydes, and related isocyanates can be used to construct similar heterocyclic cores. sioc-journal.cn The general reactivity of acyl azides suggests their potential for forming oxazoles through reactions with appropriate substrates, further highlighting the role of this compound as a versatile tool for building diverse nitrogen-containing heterocyclic scaffolds. beilstein-journals.org

Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethoxybenzoyl Azide and Its Derivatives

Vibrational Spectroscopy (FTIR) for Azide (B81097) and Isocyanate Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying specific functional groups within a molecule, as each group absorbs infrared radiation at a characteristic frequency. In the analysis of 3,5-dimethoxybenzoyl azide and its thermal rearrangement product, 3,5-dimethoxyphenyl isocyanate, FTIR is particularly effective.

The defining feature of an acyl azide is the asymmetric stretching vibration of the azide (–N₃) group. This vibration gives rise to a strong and sharp absorption band typically found in the region of 2100–2200 cm⁻¹. For derivatives of this compound, this characteristic peak is consistently observed. For example, in a closely related compound, 4,4′-(propane-1,3-diylbis(oxy))bis(this compound), the azide group's asymmetric stretch appears at 2146 cm⁻¹. ncl.res.in Additionally, the carbonyl group (C=O) stretching vibration is observed at a lower frequency, typically around 1684 cm⁻¹. ncl.res.in

Upon thermal treatment, this compound undergoes a Curtius rearrangement to form 3,5-dimethoxyphenyl isocyanate. This transformation is readily monitored using FTIR spectroscopy. The disappearance of the sharp azide peak at ~2146 cm⁻¹ and the concurrent appearance of a new, very strong, and broad absorption band around 2270 cm⁻¹ is indicative of the formation of the isocyanate (–N=C=O) functional group. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Compound Class |

| Azide (-N₃) | Asymmetric Stretch | ~2146 ncl.res.in | Acyl Azide |

| Carbonyl (C=O) | Stretch | ~1684 ncl.res.in | Acyl Azide |

| Isocyanate (-NCO) | Asymmetric Stretch | ~2270 researchgate.netresearchgate.net | Isocyanate |

Table 1: Characteristic FTIR Absorption Frequencies for Azide and Isocyanate Groups.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework of a molecule, confirming the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals for the aromatic and methoxy (B1213986) protons are diagnostic. Based on data from analogous 3,5-dimethoxybenzoyl derivatives, the spectrum is expected to show distinct signals for the symmetrically substituted benzene (B151609) ring. ncl.res.inmdpi.com The two equivalent protons at the C2 and C6 positions would appear as a doublet, while the single proton at the C4 position would appear as a triplet. mdpi.com The twelve protons of the two equivalent methoxy (–OCH₃) groups would produce a sharp singlet. For instance, the methoxy protons in a 3,5-dimethoxybenzamide (B98736) derivative have been observed at a chemical shift (δ) of 3.82 ppm, while the aromatic protons appear between 6.58 and 6.90 ppm. mdpi.com A similar compound, 4,4′-(propane-1,3-diylbis(oxy))bis(this compound), shows the methoxy protons at δ 3.83 ppm and the aromatic protons as a singlet at δ 7.25 ppm. ncl.res.in

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Reference Compound |

| Ar-H (2H, C2 & C6) | Doublet (d) | ~6.90 mdpi.com | 3,5-dimethoxybenzamide deriv. |

| Ar-H (1H, C4) | Triplet (t) | ~6.58 mdpi.com | 3,5-dimethoxybenzamide deriv. |

| -OCH₃ (6H) | Singlet (s) | ~3.82 - 3.83 ncl.res.inmdpi.com | 3,5-dimethoxybenzoyl derivs. |

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound Moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation by mapping the carbon skeleton. For the 3,5-dimethoxybenzoyl moiety, characteristic signals are observed for the carbonyl carbon, the methoxy carbons, and the aromatic carbons. Data from a related 3,5-dimethoxybenzamide structure shows the carbonyl carbon (C=O) at approximately 167.4 ppm. mdpi.com The aromatic carbons directly attached to the methoxy groups (C3 & C5) resonate at a downfield position of around 161.0 ppm, while the carbon attached to the carbonyl group (C1) is found near 131.9 ppm. mdpi.com The remaining aromatic carbons (C2, C6, and C4) appear at approximately 105.2 ppm and 103.8 ppm. mdpi.com The carbon atoms of the methoxy groups (–OCH₃) are consistently found at about 55.7 ppm. mdpi.com

| Carbon | Expected Chemical Shift (δ, ppm) | Reference Compound |

| C=O | ~167.4 mdpi.com | 3,5-dimethoxybenzamide deriv. |

| C3 & C5 (Ar-C-O) | ~161.0 mdpi.com | 3,5-dimethoxybenzamide deriv. |

| C1 (Ar-C-C=O) | ~131.9 mdpi.com | 3,5-dimethoxybenzamide deriv. |

| C2, C6, C4 (Ar-CH) | ~103.8 - 105.2 mdpi.com | 3,5-dimethoxybenzamide deriv. |

| -OCH₃ | ~55.7 mdpi.com | 3,5-dimethoxybenzamide deriv. |

Table 3: Predicted ¹³C NMR Spectroscopic Data for 3,5-Dimethoxybenzoyl Moiety.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition.

For this compound, the molecular formula is C₉H₉N₃O₃. The calculated exact mass for this formula is 207.06439116 u. lookchem.com An experimental HRMS measurement yielding a mass value that matches this calculated value to within a few parts per million (ppm) provides definitive confirmation of the compound's molecular formula. researchgate.net

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Technique |

| This compound | C₉H₉N₃O₃ | 207.06439116 lookchem.com | HRMS (ESI) |

Table 4: HRMS Data for this compound.

Computational and Theoretical Investigations of 3,5 Dimethoxybenzoyl Azide

Electronic Structure and Reactivity Predictions

The electronic structure of 3,5-dimethoxybenzoyl azide (B81097) is fundamentally dictated by the interplay of the benzoyl azide core and the two electron-donating methoxy (B1213986) groups positioned at the meta-positions of the benzene (B151609) ring. The methoxy groups, through their +R (resonance) and -I (inductive) effects, modulate the electron density distribution across the molecule, which in turn governs its reactivity.

Theoretical calculations, typically employing Density Functional Theory (DFT), can predict various electronic properties. The methoxy groups, being strong π-donors, increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. This increased electron density can influence the stability of the molecule and the transition state of its rearrangement. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. In benzoyl azides, the HOMO is often associated with the azide moiety, while the LUMO is centered on the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. It is anticipated that the electron-donating methoxy groups will raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

The table below presents hypothetical, yet illustrative, data based on general principles of substituent effects on the electronic properties of benzoyl azides.

| Property | Benzoyl Azide (Reference) | 3,5-Dimethoxybenzoyl Azide (Predicted) | Rationale for Prediction |

| HOMO Energy | Lower | Higher | The electron-donating methoxy groups increase the overall electron density of the π-system, raising the energy of the highest occupied molecular orbital. |

| LUMO Energy | Higher | Slightly Lower | The LUMO is likely to be stabilized to a lesser extent, but the overall HOMO-LUMO gap is expected to decrease. |

| HOMO-LUMO Gap | Larger | Smaller | A smaller energy gap suggests that the molecule is more readily excitable and potentially more reactive. |

| Partial Charge on Carbonyl Carbon | More Positive | Less Positive | The electron-donating effect of the methoxy groups can delocalize some electron density onto the carbonyl carbon, reducing its electrophilicity. |

These predicted electronic properties suggest that this compound is more reactive towards the Curtius rearrangement compared to the unsubstituted benzoyl azide, a point that will be further explored in the context of reaction energetics.

Reaction Pathway Analysis of Curtius Rearrangement

The Curtius rearrangement of an acyl azide to an isocyanate is a fundamental reaction in organic synthesis. Computational studies have been instrumental in elucidating the mechanism of this transformation, particularly in distinguishing between a concerted pathway (synchronous bond breaking and migration) and a stepwise pathway (involving a nitrene intermediate). For benzoyl azides, theoretical calculations have generally favored a concerted mechanism for the thermal rearrangement. nih.gov

The reaction is understood to proceed from the more stable syn-conformer of the acyl azide. In this conformation, the azide group is positioned on the same side as the carbonyl oxygen. The concerted transition state involves the simultaneous cleavage of the N-N bond of the azide and the migration of the aryl group to the nitrogen atom, leading directly to the formation of the isocyanate and molecular nitrogen.

A typical reaction coordinate diagram for the concerted Curtius rearrangement of this compound would feature the ground state of the reactant, a single transition state, and the products (3,5-dimethoxyphenyl isocyanate and dinitrogen). The energy of the transition state relative to the ground state represents the activation energy of the reaction.

| Stage of Reaction | Description |

| Reactant | This compound in its ground state, preferentially in the syn-conformation. |

| Transition State | A highly organized structure where the C-N bond of the azide is partially broken, the N-N bond is elongating, and a new C-N bond between the aryl ring and the migrating nitrogen is beginning to form. |

| Products | 3,5-Dimethoxyphenyl isocyanate and a molecule of dinitrogen (N₂). |

The concerted nature of this pathway for benzoyl azides is supported by calculations that show a significantly higher energy barrier for the formation of a discrete benzoylnitrene intermediate. nih.gov

Theoretical Studies on the Influence of Dimethoxy Substituents on Reaction Energetics

The presence of the two methoxy groups at the 3 and 5 positions of the benzene ring has a pronounced effect on the energetics of the Curtius rearrangement. It is well-established that electron-releasing groups at the meta position of benzoyl azides accelerate the rate of rearrangement. nih.gov This can be rationalized by considering the electronic demands of the transition state.

In the transition state of the Curtius rearrangement, the migrating aryl group develops a partial positive charge. Electron-donating substituents, such as methoxy groups, can stabilize this partial positive charge, thereby lowering the energy of the transition state. The methoxy groups at the meta positions exert their electron-donating influence primarily through the resonance effect, which effectively delocalizes the developing positive charge.

Computational studies on substituted benzoyl azides provide quantitative support for this qualitative understanding. While specific data for this compound is not extensively published, we can extrapolate from the known effects of methoxy substituents. The table below presents a comparative view of the activation energies, highlighting the expected influence of the dimethoxy groups.

| Compound | Calculated Activation Energy (kcal/mol) (Reference/Estimated) | Influence of Substituents |

| Benzoyl Azide | ~30.0 nih.gov | This serves as the baseline for comparison. |

| 3-Methoxybenzoyl Azide | < 30.0 (Estimated) | A single meta-methoxy group stabilizes the transition state through resonance, leading to a lower activation energy and a faster reaction rate compared to the unsubstituted analog. |

| This compound | < 3-Methoxybenzoyl Azide (Estimated) | The additive effect of two meta-methoxy groups provides even greater stabilization of the transition state. This is expected to result in a significantly lower activation energy and a correspondingly faster rate of rearrangement. |

The stabilization of the transition state by the 3,5-dimethoxy substituents is the key factor in enhancing the rate of the Curtius rearrangement. This makes this compound a more reactive precursor for the formation of the corresponding isocyanate compared to many other substituted benzoyl azides.

Future Research Directions and Emerging Trends in 3,5 Dimethoxybenzoyl Azide Chemistry

Development of Novel Synthetic Methodologies

The classical synthesis of 3,5-dimethoxybenzoyl azide (B81097) typically involves the reaction of 3,5-dimethoxybenzoyl chloride with an azide salt, such as sodium azide. masterorganicchemistry.com While effective, researchers are exploring more efficient, greener, and scalable methods.

One emerging trend is the use of flow chemistry for the synthesis of acyl azides. This approach offers enhanced safety by minimizing the accumulation of potentially explosive azide intermediates and allows for precise control over reaction parameters, often leading to higher yields and purity. Future research could focus on optimizing flow conditions for the continuous production of 3,5-dimethoxybenzoyl azide.

Another area of interest is the development of one-pot syntheses that bypass the isolation of the acyl chloride intermediate. For instance, the direct conversion of 3,5-dimethoxybenzoic acid to the corresponding azide using activating agents and an azide source in a single reaction vessel is a promising avenue. Research in this area could explore various activating agents and reaction conditions to maximize efficiency and substrate scope.

| Synthetic Method | Description | Potential Advantages |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, improved control, higher yields. |

| One-Pot Synthesis | Direct conversion from the carboxylic acid. | Reduced reaction steps, increased efficiency. |

Exploration of Unconventional Reactivity Pathways

Beyond the well-established Curtius rearrangement, scientists are investigating novel reactivity patterns of this compound. The azide functionality is known to participate in various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". masterorganicchemistry.comgoogle.com While the primary focus of CuAAC has been on alkyl and aryl azides, the use of acyl azides like this compound in such reactions is a burgeoning field. Future studies could explore the scope and limitations of its participation in [3+2] cycloadditions with a variety of alkynes and other dipolarophiles to generate highly functionalized triazole derivatives.

Furthermore, the photochemistry of acyl azides presents another intriguing research direction. Irradiation of this compound could lead to the formation of highly reactive nitrene intermediates, which could then undergo a variety of transformations, including C-H insertion and cyclization reactions. The electron-donating methoxy (B1213986) groups on the aromatic ring could influence the reactivity and selectivity of these transformations, opening doors to the synthesis of novel heterocyclic compounds.

Expansion of Applications in Materials Science and Functional Molecule Synthesis

The isocyanate generated from the Curtius rearrangement of this compound is a valuable building block for the synthesis of various functional molecules and polymers. researchgate.net

Materials Science:

In polymer chemistry, this isocyanate can be used as a monomer for the synthesis of polyurethanes and other polymers. researchgate.netgoogle.comresearchgate.net The dimethoxy-substituted aromatic ring can impart specific properties to the resulting polymers, such as altered solubility, thermal stability, and optical properties. Future research could focus on the synthesis and characterization of novel polymers derived from this compound and the exploration of their potential applications in areas like biodegradable plastics, coatings, and drug delivery systems. For instance, the incorporation of this bio-based monomer, derived from syringic acid, can lead to the creation of partially bio-based polyurethanes. researchgate.netgoogle.comresearchgate.net

| Polymer Type | Potential Properties | Potential Applications |

| Polyurethanes | Modified thermal and mechanical properties. | Bio-based elastomers, foams, and coatings. researchgate.netgoogle.comresearchgate.net |

| Polyureas | Enhanced rigidity and hydrogen bonding. | High-performance fibers and adhesives. |

Functional Molecule Synthesis:

The reactivity of this compound and its isocyanate derivative makes it a useful tool for the synthesis of complex and biologically active molecules. The isocyanate can react with a wide range of nucleophiles, including amines and alcohols, to introduce the 3,5-dimethoxybenzoyl moiety into a target molecule. This is particularly relevant in medicinal chemistry, where this structural motif can be found in various pharmacologically active compounds.

Recent studies have shown the use of related dimethoxybenzoyl derivatives in the synthesis of compounds with potential biological activity. mdpi.com Future research will likely involve the application of this compound in the synthesis of novel drug candidates and probes for chemical biology. For example, its use in the late-stage functionalization of complex natural products could lead to the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Advanced Mechanistic and Computational Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and applications. Advanced computational techniques, such as density functional theory (DFT), can provide valuable insights into the transition states and intermediates of its reactions. acs.orgnih.govuzh.ch

Future computational studies could focus on:

Modeling the Curtius Rearrangement: A detailed computational analysis of the Curtius rearrangement of this compound could elucidate the influence of the methoxy groups on the reaction barrier and the geometry of the resulting isocyanate.

Investigating Cycloaddition Reactions: Computational modeling can predict the feasibility and regioselectivity of cycloaddition reactions involving this compound, guiding experimental efforts. researchgate.net

Exploring Photochemical Pathways: Theoretical calculations can help to map out the potential energy surfaces of the excited states of this compound, predicting the likely outcomes of photochemical reactions.

These computational investigations, when coupled with experimental validation, will provide a more comprehensive understanding of the chemical behavior of this compound, thereby accelerating the discovery of its new applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5-dimethoxybenzoyl azide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 3,5-dimethoxybenzoyl chloride with sodium azide (NaN₃) in a polar aprotic solvent like DMSO or acetone. Reflux conditions (18–24 hours) are often employed to drive the reaction to completion . Key parameters for optimization include solvent choice (to minimize side reactions), stoichiometric ratios (1:1.2 for acyl chloride to NaN₃), and temperature control (40–60°C). Post-synthesis purification via recrystallization (water-ethanol mixtures) yields high-purity products (~65% yield) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm methoxy groups (δ ~3.8 ppm for OCH₃ protons) and carbonyl/azide functional groups .

- IR Spectroscopy : Detect characteristic stretches for azide (~2100 cm⁻¹) and carbonyl (~1680 cm⁻¹) .

- Melting Point Analysis : Compare observed values (e.g., 141–143°C) with literature to assess purity .

Advanced labs may employ high-resolution mass spectrometry (HR-MS) for molecular weight validation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal Protection : Use explosion-proof fume hoods, nitrile gloves, and face shields due to azide instability .

- Storage : Keep in airtight containers at 2–8°C, away from metals or reducing agents to prevent decomposition .

- Waste Disposal : Neutralize with dilute sodium hypochlorite (NaClO) before disposal to degrade azides safely .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in Huisgen cycloadditions?

- Methodology : The electron-donating methoxy groups activate the benzoyl moiety, enhancing azide electrophilicity in "click" reactions. To study this:

- Perform kinetic assays with alkynes (e.g., phenylacetylene) under Cu(I)-catalyzed conditions.

- Monitor reaction progress via TLC or in situ IR to track azide consumption .

- Computational modeling (DFT) can predict regioselectivity in triazole formation .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C and 40°C. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., formation of 3,5-dimethoxybenzoic acid) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to detect exothermic decomposition events above 80°C .

Q. Can this compound serve as a photoaffinity probe for studying enzyme-ligand interactions?

- Methodology :

- Synthesize a bioconjugate (e.g., azide-linked substrate) and irradiate with UV light (254 nm) to generate nitrene intermediates for covalent bonding .

- Validate binding sites via tryptic digest and LC-MS/MS peptide mapping .

- Control experiments should include dark conditions to rule out non-specific interactions.

Q. How do competing side reactions (e.g., Curtius rearrangement) impact the utility of this compound in peptide synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.